molecular formula C10H11NO4 B11761456 (R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid

(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid

Cat. No.: B11761456
M. Wt: 209.20 g/mol
InChI Key: XHBLRJRZRFZSGW-SSDOTTSWSA-N
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Description

®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of a palladium-catalyzed cross-coupling reaction, followed by asymmetric hydrogenation to achieve high enantioselectivity .

Industrial Production Methods: Industrial production methods often employ large-scale catalytic processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial synthesis of this compound .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.

Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems, given its structural similarity to certain neurotransmitters.

Medicine: Medically, it is investigated for its potential use in treating neurological disorders, such as epilepsy and neurodegenerative diseases, due to its ability to interact with specific receptors in the brain .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance the efficacy of these products .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is crucial in its potential therapeutic effects, particularly in neurological applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)/t7-/m1/s1

InChI Key

XHBLRJRZRFZSGW-SSDOTTSWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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